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Compound of Interest

Compound Name: N-Ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B078539

An In-Depth Technical Guide to N-Ethyl-1,3,4-thiadiazol-2-amine: Structure, Synthesis, and
Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-1,3,4-thiadiazol-2-amine,
a heterocyclic compound of significant interest to the scientific and drug development
community. The 1,3,4-thiadiazole core is a privileged pharmacophore, recognized for its
diverse biological activities and its role as a bioisostere of pyrimidine. This document delves
into the precise chemical structure and nomenclature of the title compound, offers a detailed,
field-proven synthetic protocol with mechanistic insights, and explores its potential applications
in medicinal chemistry. Designed for researchers and drug development professionals, this
guide synthesizes foundational knowledge with practical, actionable information, grounding all
technical claims in authoritative references.

Chemical Identity and Structure Elucidation

A precise understanding of a molecule's structure is the cornerstone of all subsequent chemical
and biological investigation. This section defines the identity of N-Ethyl-1,3,4-thiadiazol-2-
amine through its formal nomenclature, unique identifiers, and physicochemical properties.

IUPAC Nomenclature and Identification
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The compound is systematically named according to IUPAC conventions, which clarifies the
connectivity of its constituent atoms.

Preferred IUPAC Name:N-Ethyl-1,3,4-thiadiazol-2-amine.[1]

Alternative Name: 2-(Ethylamino)-1,3,4-thiadiazole.[1]

CAS Number: 13275-68-8.[1][2][3]

Molecular Formula: CaH7NsS.[1][2][4]

Molecular Structure

The structure consists of a five-membered aromatic 1,3,4-thiadiazole ring, which is substituted
at the 2-position with an ethylamino group. The SMILES notation for this molecule is
CCNC1=NN=CSL1.[1][4]
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Caption: General workflow for the one-pot synthesis of the target compound.
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Experimental Protocol: One-Pot Synthesis of N-Ethyl-
1,3,4-thiadiazol-2-amine

This protocol describes a practical methodology for laboratory-scale synthesis.
Materials:

» N-Ethylthiosemicarbazide

e Formic Acid (295%)

e Polyphosphate Ester (PPE)

e Chloroform (CHCIs)

o Saturated Sodium Bicarbonate Solution (NaHCO3)

e Anhydrous Magnesium Sulfate (MgSOa)

e Deionized Water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve N-ethylthiosemicarbazide (1 equivalent) in chloroform.

» Reagent Addition: To the stirred solution, add formic acid (1.1 equivalents). This forms the
initial salt. Causality: Using a slight excess of formic acid ensures complete reaction of the
starting thiosemicarbazide.

o Cyclization: Carefully add polyphosphate ester (PPE) to the mixture. Causality: PPE acts as
a powerful dehydrating agent, driving the cyclization to form the thiadiazole ring. It is
preferred for its mild conditions compared to other acid chlorides. [5]4. Reflux: Heat the
reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using
Thin Layer Chromatography (TLC).

» Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into
a beaker of cold deionized water.
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o Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated
sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with chloroform. Combine the organic layers.

» Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the filtrate under reduced pressure to yield the crude
product.

 Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) or by column chromatography on silica gel.

 Validation: Confirm the structure and purity of the final product using *H NMR, 3C NMR,
Mass Spectrometry, and IR spectroscopy.

Proposed Reaction Mechanism

The reaction is believed to proceed through a three-step sequence: [5]1. Salt Formation: The
basic N-ethylthiosemicarbazide reacts with formic acid to form a salt. 2. Dehydration to
Intermediate: Under the influence of PPE, the salt undergoes dehydration to form an
acylthiosemicarbazide intermediate. 3. Cyclodehydration: A second intramolecular dehydration
(cyclodehydration) occurs, where the sulfur atom attacks the carbonyl carbon, leading to the
formation of the stable aromatic 1,3,4-thiadiazole ring.

Applications and Future Directions in Drug
Discovery

N-Ethyl-1,3,4-thiadiazol-2-amine is not just a standalone molecule but also a valuable
building block for creating more complex and targeted therapeutic agents.

Potential as an Anticancer Agent

Given the established anticancer activity of numerous 2-amino-1,3,4-thiadiazole derivatives,
this compound represents a promising lead structure. [6][7]The ethyl group provides a
moderate level of lipophilicity that can be optimized for specific biological targets. Future
research should focus on screening this compound against various cancer cell lines, such as
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breast (MCF-7, MDA-MB-231), lung (A549), and pancreatic cancer cell lines, where other
thiadiazoles have shown efficacy. [6][7]

Role as a Synthetic Intermediate

The secondary amine group is a versatile chemical handle for further modification. It can
readily undergo reactions such as:

o Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to produce amides
and sulfonamides, respectively.

o Alkylation: Further alkylation to generate tertiary amines.

o Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which are
themselves a class of biologically active compounds. [8] These derivatization strategies allow
for the creation of large chemical libraries for high-throughput screening, enabling the
exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

N-Ethyl-1,3,4-thiadiazol-2-amine is a well-defined chemical entity built upon the
pharmacologically significant 1,3,4-thiadiazole scaffold. Its clear chemical structure, accessible
synthesis, and the proven therapeutic potential of its molecular class make it a compound of
high interest for researchers in medicinal chemistry and drug discovery. Its utility as both a
potential bioactive agent and a versatile synthetic intermediate ensures its continued relevance
in the development of novel therapeutics.

References
1,3,4-Thiadiazol-2-amine, N-ethyl- - Substance Details - SRS | US EPA. [Link]

e 1,3,4-thiadiazol-2-amine, n-ethyl- (C4H7N3S) - PubChemlLite. [Link]

e 2-Amino-5-ethyl-1,3,4-thiadiazole | C4AH7N3S | CID 26444 - PubChem. [LinK]

e Anovel approach to the synthesis of 1,3,4-thiadiazole-2-amine deriv

o Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity - Der
Pharma Chemica. [Link]

o Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing
1,2,3-Triazole Moiety - NIH. [Link]

» Cytotoxic Properties of 1,3,4-Thiadiazole Deriv

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.mdpi.com/1424-8247/18/4/580
https://www.mdpi.com/1420-3049/25/18/4309
https://pmc.ncbi.nlm.nih.gov/articles/PMC3973950/
https://www.benchchem.com/product/b078539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909 - PubChem. [Link]

o 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and
Evaluation of their DNA interactions - ResearchG

» Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]

e Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides
endowed with potent antioxidants and anticancer activity induces growth inhibition in
HEK293, BT474 and NCI-H226 cells - PMC - NIH. [Link]

e 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and
Materials Chemistry | Chemical Reviews. [Link]

» Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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